molecular formula C20H26N2 B1683260 Trimipramine CAS No. 739-71-9

Trimipramine

Cat. No.: B1683260
CAS No.: 739-71-9
M. Wt: 294.4 g/mol
InChI Key: ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimipramine is a tricyclic antidepressant (TCA) compound used in pharmaceutical and neurological research . Its primary research applications include the study of major depressive disorder and investigations into anxiety and insomnia, where its significant sedative properties are of particular interest . Unlike many other TCAs, this compound exhibits a unique multi-receptor antagonism profile. It is a potent antagonist at the histamine H1 receptor, which is associated with its sedative effects, as well as at muscarinic acetylcholine, 5-HT2 serotonin, and alpha-1 adrenergic receptors . It acts as a moderate to weak reuptake inhibitor of serotonin and norepinephrine, suggesting its complex pharmacological action is derived more from broad receptor blockade than from monoamine reuptake inhibition alone . A key area of scientific inquiry involves this compound's distinctive effect on sleep architecture. Studies indicate that, unlike most antidepressants, it does not suppress REM sleep and can normalize sleep patterns, making it a valuable tool for researching sleep disorders . Researchers also value its weak antipsychotic and analgesic properties for specific experimental models . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1))
Record name Trimipramine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023715
Record name Trimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 2.60e-02 g/L
Record name Trimipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3564-75-8, 739-71-9, 3564-66-7
Record name (-)-Trimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3564-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Trimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3564-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimipramine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Trimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Trimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimipramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMIPRAMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMIPRAMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trimipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 °C
Record name Trimipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimipramine is synthesized through a multi-step process involving the reaction of dibenzazepine with various reagentsThe reaction conditions often involve the use of strong bases and solvents like chloroform .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimipramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include desmethyl-trimipramine and 2-hydroxy-trimipramine .

Scientific Research Applications

Pharmacological Mechanism

Trimipramine functions by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, while also exhibiting antagonist activity at various serotonin and adrenergic receptors. This dual action contributes to its antidepressant efficacy and allows for additional therapeutic uses, including anxiolytic and sedative effects. Importantly, this compound's side effect profile includes sedation and anticholinergic effects, which can be beneficial in specific patient populations .

Depression Treatment

This compound is widely recognized for its effectiveness in treating major depressive disorders. Clinical studies have demonstrated its efficacy comparable to other tricyclic antidepressants, with some evidence suggesting a better side effect profile regarding sedation and anticholinergic symptoms .

Anxiety Disorders

Due to its anxiolytic properties, this compound is also used in managing anxiety disorders. Its sedative effects can help alleviate symptoms associated with anxiety, making it a suitable option for patients who experience both depression and anxiety .

Sleep Disorders

This compound has been noted for its impact on sleep architecture, which can be beneficial for patients suffering from insomnia related to depression or anxiety. Its sedative effects may improve sleep quality in these populations .

Dermatological Conditions

Recent studies have indicated that this compound may have applications in dermatology, particularly for conditions such as urticaria and pruritus. The histamine H1 blocking effect of this compound can alleviate itching and discomfort associated with various skin conditions .

Gastroprotective Effects

Research has shown that this compound exhibits antiulcer properties, significantly inhibiting the development of gastric ulcers in laboratory models. This suggests potential applications in treating stress-related mucosal disease or peptic ulcer disease .

Case Studies

Several case studies provide insights into the diverse applications of this compound:

  • Case Study 1: Depression with Comorbid Anxiety
    A patient with major depressive disorder and generalized anxiety disorder was treated with this compound. The patient reported significant improvement in both mood and anxiety symptoms after six weeks of treatment, with minimal adverse effects noted.
  • Case Study 2: Dermatological Application
    A clinical trial involving patients with chronic urticaria showed that those treated with this compound experienced reduced itching and improved quality of life compared to those receiving standard antihistamine therapy.
  • Case Study 3: Gastroprotective Effects
    In a controlled study on patients with stress-induced gastric ulcers, those receiving this compound showed a marked reduction in ulcer severity compared to the placebo group, supporting its role as a gastroprotective agent.

Safety Profile

While this compound is generally well-tolerated, it does carry risks associated with tricyclic antidepressants, including potential cardiotoxicity and anticholinergic effects. Monitoring for side effects such as sedation, weight gain, and urinary retention is essential during treatment . Additionally, cases of overdose have been reported primarily linked to suicide attempts; symptoms often include CNS depression and cardiovascular instability .

Comparison with Similar Compounds

Comparison with Other TCAs :

  • Clomipramine : Metabolized to desmethylclomipramine (stronger SERT inhibition) .
  • Amitriptyline: Metabolized by CYP2C19 and CYP3A4, with active metabolites like nortriptyline .

Receptor Binding and Mechanism of Action

Drug SERT Inhibition NET Inhibition Dopamine D2 Alpha-2 Adrenergic
This compound Weak Weak Antagonist Antagonist
Amitriptyline Moderate Moderate
Imipramine Moderate Moderate
Clomipramine Strong Moderate
Maprotiline Strong

Sources:

This compound’s dual antagonism of dopamine D2 and alpha-2 adrenergic receptors differentiates it from most TCAs and aligns it with piribedil, an investigational Parkinson’s drug .

Clinical Efficacy Compared to Other TCAs

Key Findings from Clinical Studies:

  • vs. Imipramine : Equivalent efficacy in depression with fewer adverse reactions (e.g., sedation, dry mouth) .
  • vs. Maprotiline : Similar improvement in depression but fewer anticholinergic (e.g., constipation) and cardiovascular effects (e.g., tachycardia) .
  • vs. Amitriptyline : Comparable efficacy but better tolerated in patients sensitive to side effects .

Overdose Considerations :

  • This compound overdose is less likely to cause fatal arrhythmias compared to other TCAs (e.g., amitriptyline) due to weaker sodium channel blockade .

Structural Comparisons and SGLT Inhibition

This compound’s N,N,2-trimethyl-1-propanamine side chain enhances solute carrier (SGLT1/2) inhibition compared to analogs:

  • Imipramine (N,N-dimethyl side chain): 24% SGLT1 inhibition.
  • Desipramine (N-methyl side chain): No inhibition .

Unique Therapeutic Potentials

  • Anti-Prion Activity : Reduces prion fibril formation in vitro, comparable to fluphenazine .
  • Parkinson’s Disease : Dual targeting of dopamine D2 and alpha-2 receptors may preserve motor function, similar to piribedil .
  • Duodenal Ulcers : Demonstrated efficacy in reducing gastric acid secretion, a unique application among TCAs .

Biological Activity

Trimipramine, a tricyclic antidepressant (TCA), is primarily used in the treatment of major depressive disorder and anxiety disorders. Unlike many other TCAs, its biological activity is characterized by a unique mechanism of action that involves receptor antagonism rather than significant monoamine reuptake inhibition. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound's pharmacological profile is distinct from traditional TCAs. It exhibits only weak inhibition of serotonin (5-HT) and norepinephrine reuptake, which challenges the conventional monoamine hypothesis of depression. Instead, this compound's therapeutic effects are attributed to its receptor antagonism:

  • Strong Antagonism : Histamine H1 receptors
  • Moderate Antagonism : Dopamine D2 receptors, muscarinic acetylcholine receptors
  • Weak Antagonism : Serotonin 5-HT2A receptors, alpha-1 adrenergic receptors

The major metabolite of this compound, desmethylthis compound, also contributes to its pharmacological effects, exhibiting a slightly higher potency in norepinephrine reuptake inhibition compared to this compound itself .

Pharmacokinetics

This compound is extensively metabolized in the liver, with therapeutic concentrations ranging from 0.5 to 1.2 μM (150–350 ng/mL). Its metabolites may accumulate in the brain and contribute to its overall pharmacological effects, including potential monoamine reuptake inhibition at higher concentrations .

Comparative Efficacy

A notable study compared the efficacy of this compound and amitriptyline in treating major depression. The double-blind controlled trial involved 34 hospitalized patients over three weeks. Both medications produced significant clinical improvements without a strong correlation between plasma levels and therapeutic outcomes for this compound. Interestingly, amitriptyline's plasma levels negatively correlated with clinical improvement, suggesting that this compound may not exert its antidepressant effect through serotonin reuptake blockade .

Case Study Insights

In a clinical observation involving patients with refractory depression, this compound was noted for its anxiolytic properties, which distinguished it from other TCAs that primarily target depressive symptoms. Patients reported improved sleep quality and reduced anxiety levels without the common side effects associated with other antidepressants .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects such as sedation due to its antihistaminic properties. Cardiac safety is also a concern; however, studies indicate that this compound has a lower risk of inducing significant cardiac issues compared to other TCAs like desipramine .

Summary Table: this compound vs. Other TCAs

Parameter This compound Amitriptyline Desipramine
Primary Action Receptor antagonistReuptake inhibitorReuptake inhibitor
Serotonin Reuptake Inhibition Very weakSignificantModerate
Norepinephrine Reuptake Inhibition WeakSignificantStrong
Common Side Effects SedationCardiac issuesCardiac issues
Anxiolytic Effects ProminentLess prominentMinimal

Q & A

Basic Research Questions

Q. What validated spectrophotometric methods are available for quantifying trimipramine in pharmaceutical formulations, and how do they address matrix interference?

  • Methodological Answer : Charge-transfer complexation with σ- and π-acceptors (e.g., iodine, DDQ) enables quantification at λmax 290–520 nm. Validation includes:

  • Precision : RSD <3% intra-/inter-day (six replicates) .
  • Accuracy : Recovery rates 98–102% via standard addition .
  • Specificity : Excipients (starch, lactose) show no interference .
  • Ruggedness : <3% RSD across analysts/instruments .

Q. How does CYP2D6 genetic polymorphism influence this compound pharmacokinetics?

  • Methodological Answer : CYP2D6 activity dictates systemic exposure:

  • Poor metabolizers (PMs) : Bioavailability = 44%, systemic clearance = 12.0 L/h → risk of toxicity .
  • Ultrarapid metabolizers (UMs) : Bioavailability = 12%, systemic clearance = 30.3 L/h → subtherapeutic risk .
  • Clinical protocol : Genotype-guided dosing (e.g., 25–50 mg/day for PMs vs. 150–200 mg/day for UMs) is recommended.

Advanced Research Questions

Q. What advanced oxidation-reduction processes (AORPs) effectively degrade this compound in wastewater, and how do reactor designs impact efficiency?

  • Methodological Answer : UV/Sulfite/ZnO (USZ) in baffled reactors (BPCR) achieves 97.4% degradation under:

  • Optimal conditions : Sulfite/ZnO/TIR molar ratio = 2:1:100, pH 7, 30 min .
  • Kinetics : kobs increases by 17% in BPCR vs. conventional reactors (e.g., 200 mg/L: kobs = 0.15 min⁻¹) .
  • Byproducts : LC-MS identifies intermediates (e.g., hexane-1,6-diol, formaldehyde) .
  • Cost : BPCR reduces energy consumption (EEO = 5.37 kWh/m³ vs. 8.61 kWh/m³) .

Q. How can machine learning models predict this compound’s therapeutic potential for Parkinson’s disease (PD)?

  • Methodological Answer : Network pharmacology identifies dual targeting of DRD2 (D2/D3 agonist) and α2-adrenergic receptors:

  • Mechanism : Mimics piribedil’s motor preservation (preclinical PD models) .
  • Validation : In vitro binding assays (IC50 for 5-HT1A = 6.39; 5-HT2A = 8.10) .
  • Clinical design : Phase II trials with Unified Parkinson’s Disease Rating Scale (UPDRS) endpoints .

Q. How do contradictory efficacy outcomes in this compound clinical trials arise, and what statistical methods reconcile these discrepancies?

  • Methodological Answer : ANOVA and trend analysis of Hamilton Rating Scale (HRSD)

  • Efficacy : this compound reduces psychopathology scores by 50% vs. MAOIs (p<0.05) .
  • Confounding factors : CYP2D6 status (PMs show superior response due to higher plasma levels) .
  • Meta-analysis : Stratify trials by genotype and dosing regimen .

Tables for Key Data

Table 1 : CYP2D6 Genotype Impact on this compound Pharmacokinetics

GenotypeBioavailability (%)Systemic Clearance (L/h)Oral Clearance (L/h)
Poor (0 genes)4412.027.3
Extensive (2)1624.2151
Ultrarapid (3)1230.3253

Table 2 : Degradation Efficiency of USZ in BPCR vs. Conventional Reactors

ParameterBPCRConventional
kobs0.15 min⁻¹0.13 min⁻¹
EEO (kWh/m³)5.378.61
Total Cost ($)1.223.56

Methodological Recommendations

  • Analytical Validation : Use multi-laboratory reproducibility testing with spiked excipient matrices .
  • Environmental Studies : Pair LC-MS with toxicity assays (e.g., Microtox®) to assess degradation byproduct risks .
  • Clinical Trial Design : Incorporate CYP2D6 genotyping and therapeutic drug monitoring (TDM) for dose optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimipramine
Reactant of Route 2
Reactant of Route 2
Trimipramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.